2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol
Overview
Description
2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol is an organic compound with the molecular formula C9H13BrN2O2 and a molecular weight of 261.12 g/mol . This compound is characterized by the presence of a bromopyridine moiety linked to an ethoxyethanol chain through an amino group. It is a versatile intermediate used in various chemical syntheses and research applications.
Preparation Methods
The synthesis of 2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol typically involves the reaction of 5-bromopyridine-2-amine with ethylene glycol in the presence of a suitable catalyst . The reaction conditions often include heating the reactants under reflux and using a solvent such as ethanol or methanol. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the bromopyridine moiety to a pyridine ring, using reducing agents such as lithium aluminum hydride.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures depending on the desired reaction.
Scientific Research Applications
2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol has several scientific research applications:
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Biology: This compound is used in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.
Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: The compound is utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The bromopyridine moiety can form hydrogen bonds and other interactions with active sites, leading to inhibition or modulation of biological pathways. The ethoxyethanol chain enhances the compound’s solubility and bioavailability, facilitating its transport and distribution within biological systems .
Comparison with Similar Compounds
Similar compounds to 2-{2-[(5-Bromopyridin-2-yl)amino]ethoxy}ethan-1-ol include:
2-{2-[(5-Chloropyridin-2-yl)amino]ethoxy}ethan-1-ol: This compound has a chlorine atom instead of bromine, which can affect its reactivity and biological activity.
2-{2-[(5-Fluoropyridin-2-yl)amino]ethoxy}ethan-1-ol: The presence of a fluorine atom can enhance the compound’s stability and binding affinity to certain targets.
2-{2-[(5-Methylpyridin-2-yl)amino]ethoxy}ethan-1-ol: The methyl group can influence the compound’s hydrophobicity and interaction with biological membranes.
These compounds share structural similarities but differ in their substituents, leading to variations in their chemical and biological properties.
Properties
IUPAC Name |
2-[2-[(5-bromopyridin-2-yl)amino]ethoxy]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13BrN2O2/c10-8-1-2-9(12-7-8)11-3-5-14-6-4-13/h1-2,7,13H,3-6H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IZQJINMEYWXPNR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC=C1Br)NCCOCCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13BrN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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